2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid
Overview
Description
“2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid” is a chemical compound with the molecular formula C10H9NO3S and a molecular weight of 223.25 . It is a pale-yellow to yellow-brown solid .
Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 223.25 . The compound should be stored at a temperature between 28°C .Scientific Research Applications
Synthesis of 1,4-Benzothiazin-2-yl Derivatives
The compound 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid and its derivatives have been extensively studied in the field of synthetic chemistry. Nazarenko et al. (2008) explored the synthesis of 1,4-benzothiazin-2-yl derivatives of 1,3-dicarbonyl compounds and benzothiazinone spiro derivatives by reacting 2-chloro-1,4-benzothiazin-3-ones with ‘push–pull’ enamines. This reaction led to the formation of a range of benzothiazin-2-yl derivatives, showcasing the compound’s potential in synthetic chemistry as a precursor for various derivatives (Nazarenko et al., 2008).
Precursor for Antiosteoarthritis Agents
Synthesis from Saccharin Sodium Salt
Vidal et al. (2006) reported a straightforward synthesis of methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt, which was then used as a precursor for the synthesis of a new class of quaternary ammonium derivatives with potential antiosteoarthritis applications (Vidal, Madelmont, & Mounetou, 2006).
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-2-carboxylic acid are currently unknown. This compound is a derivative of the 1,4-benzothiazine class of chemicals , which have been found to exhibit a range of pharmacological activities, suggesting that they may interact with multiple targets.
Mode of Action
Other 1,4-benzothiazine derivatives have been found to exhibit antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer activities , suggesting that they may interact with their targets in a variety of ways.
Biochemical Pathways
Given the broad range of activities exhibited by other 1,4-benzothiazine derivatives , it is likely that this compound may interact with multiple pathways.
Result of Action
Other 1,4-benzothiazine derivatives have been found to exhibit a range of pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s stability and its interactions with its targets. For this compound, it is recommended to store the compound at a temperature between 2 and 8 degrees Celsius .
properties
IUPAC Name |
2-methyl-3-oxo-4H-1,4-benzothiazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-10(9(13)14)8(12)11-6-4-2-3-5-7(6)15-10/h2-5H,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYBGIVEDGJSBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC2=CC=CC=C2S1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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